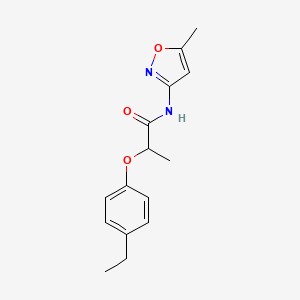
4,4'-thiobis(N,N-diethylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-thiobis(N,N-diethylbenzenesulfonamide)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as 'TDBS' and is a sulfonamide-based compound. TDBS is widely used in various fields of research, including biochemistry, pharmacology, and material science.
作用機序
The exact mechanism of action of TDBS is not yet fully understood. It is believed that TDBS acts as a chelating agent, forming stable complexes with metal ions. The complex formation between TDBS and metal ions has been studied using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
Biochemical and Physiological Effects:
TDBS has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. TDBS has also been shown to inhibit the growth of cancer cells. In addition, TDBS has been shown to have neuroprotective effects and can protect against ischemic brain injury.
実験室実験の利点と制限
TDBS has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. TDBS is also relatively inexpensive compared to other chelating agents. However, TDBS has some limitations. It has low solubility in water, which can limit its use in aqueous solutions. TDBS can also form complexes with other metal ions, which can interfere with the analysis of the metal of interest.
将来の方向性
There are several future directions for the research on TDBS. One area of research is the development of TDBS-based sensors for the detection of metal ions in environmental and biological samples. Another area of research is the synthesis of TDBS-based MOFs and coordination polymers for applications in gas storage and separation. Additionally, the potential use of TDBS as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, '4,4'-thiobis(N,N-diethylbenzenesulfonamide)' is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and material science. TDBS has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of TDBS in various applications and to develop new TDBS-based compounds with improved properties.
合成法
TDBS can be synthesized using a simple two-step process. The first step involves the reaction of diethylamine with benzenesulfonyl chloride to form N,N-diethylbenzenesulfonamide. In the second step, sulfur is added to the reaction mixture to form TDBS. The reaction is carried out under reflux conditions in the presence of a suitable solvent.
科学的研究の応用
TDBS has been extensively studied for its various applications in scientific research. It has been used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt. TDBS has also been used as a surfactant for the preparation of metal nanoparticles. In addition, TDBS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
特性
IUPAC Name |
4-[4-(diethylsulfamoyl)phenyl]sulfanyl-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S3/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBMOXRCVALDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(diethylsulfamoyl)phenyl]sulfanyl-N,N-diethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)

![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)
![1-(4-chlorobenzyl)-N-[3-(3-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045581.png)

![N~2~-acetyl-N~1~-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B6045595.png)
![7-[(2-amino-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6045605.png)
![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6045624.png)
![2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6045630.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6045638.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6045642.png)
![N-(2-fluorophenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6045643.png)